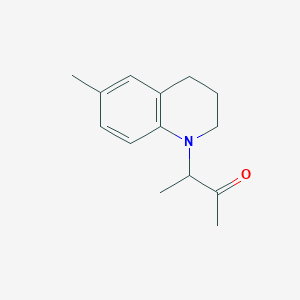![molecular formula C20H24N2O4 B1438385 [2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide CAS No. 143245-96-9](/img/structure/B1438385.png)
[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide
Overview
Description
“[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide” is a biochemical used in proteomics research . It is a versatile chemical compound with immense potential for various applications, including drug delivery systems, biomaterials, and biotechnology advancements.
Molecular Structure Analysis
The molecular formula of “this compound” is C20H24N2O4, and its molecular weight is 356.38 .Physical And Chemical Properties Analysis
“this compound” appears as a white to off-white solid. It has a melting point of 211-217 °C. It should be stored at 0-8 °C .Mechanism of Action
Target of Action
The primary target of [2-(4-Hydroxyphenyl)ethyl]- 4-(N-maleimidomethyl)cyclohexane-1-carboxamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway due to its interaction with Leukotriene A-4 hydrolase . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution throughout the body
Result of Action
Given its target, it may have potential anti-inflammatory effects by modulating the production of leukotrienes . More research is needed to confirm these effects and understand their implications.
Biochemical Analysis
Biochemical Properties
[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide plays a significant role in biochemical reactions due to its ability to interact with sulphhydryl groups. This interaction is crucial for the modification of proteins and enzymes, allowing researchers to study protein function and enzyme activity . The compound is often used in proteomics research to label and identify proteins . Its reactivity with sulphhydryl groups makes it an effective tool for studying the structure and function of various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modifying proteins involved in these pathways . This modification can lead to changes in gene expression and cellular metabolism, affecting overall cell function . The compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying cellular processes and understanding how cells respond to different stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with sulphhydryl groups on proteins and enzymes . This binding can inhibit or activate enzyme activity, leading to changes in cellular processes . The compound’s ability to modify proteins also affects gene expression, as it can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under ambient conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings . These effects are often related to the compound’s ability to modify proteins and enzymes, leading to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects are important for determining the appropriate dosage for research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with sulphhydryl groups on enzymes . These interactions can affect metabolic flux and alter the levels of metabolites within cells . The compound’s ability to modify enzymes involved in metabolic pathways makes it a valuable tool for studying metabolism and understanding how different factors influence metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for studying its effects on cellular function and for developing targeted therapies .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, where it can exert its effects on proteins and enzymes . The compound’s localization is important for understanding its role in cellular processes and for developing strategies to target specific cellular functions .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-7-3-14(4-8-17)11-12-21-20(26)16-5-1-15(2-6-16)13-22-18(24)9-10-19(22)25/h3-4,7-10,15-16,23H,1-2,5-6,11-13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLHUJXUJVZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



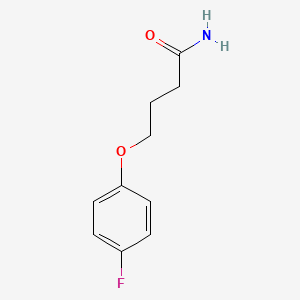
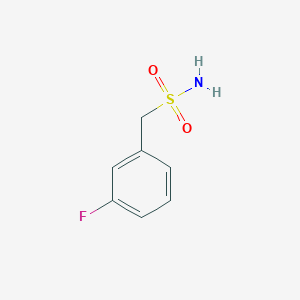
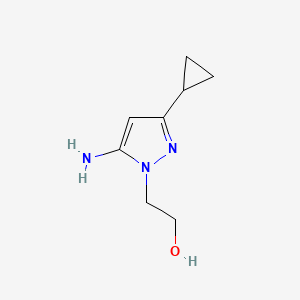

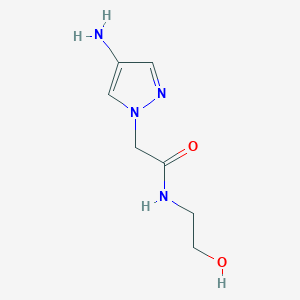
![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)
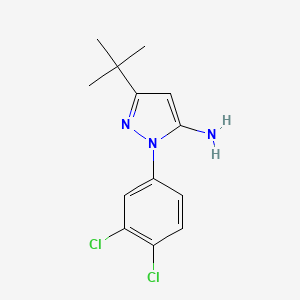

![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)
![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)
